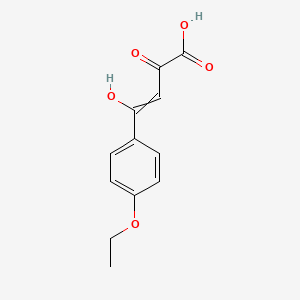
4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, a hydroxy group, and a 2-oxobut-3-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Temperature: Room temperature to reflux conditions
Major Products
Oxidation Products: 4-(4-Ethoxyphenyl)-2-oxobut-3-enoic acid
Reduction Products: 4-(4-Ethoxyphenyl)-4-hydroxybutanoic acid
Substitution Products: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, its structural features allow it to interact with various receptors and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenacetin (N-(4-Ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl moiety.
4-Methoxyphenylacetic Acid: A compound with a methoxy group instead of an ethoxy group, used as an intermediate in organic synthesis.
Uniqueness
4-(4-Ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
113282-75-0 |
|---|---|
Formule moléculaire |
C12H12O5 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C12H12O5/c1-2-17-9-5-3-8(4-6-9)10(13)7-11(14)12(15)16/h3-7,13H,2H2,1H3,(H,15,16) |
Clé InChI |
JOHHIFJDVKZRRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



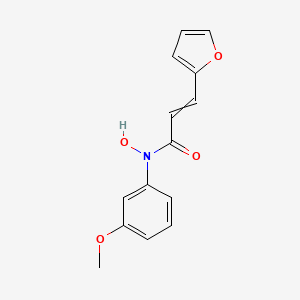
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)

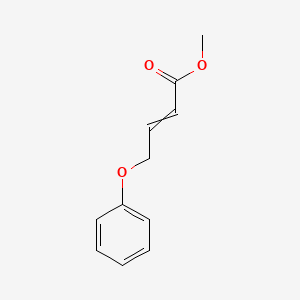
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

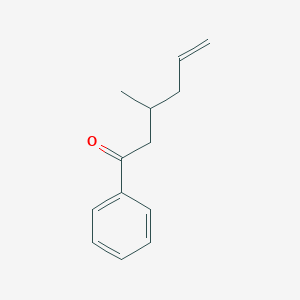

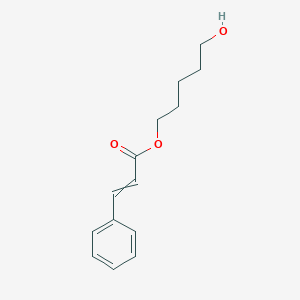
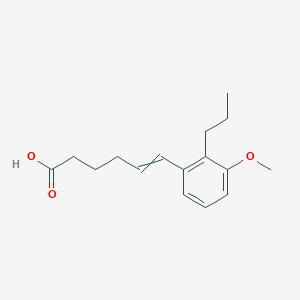

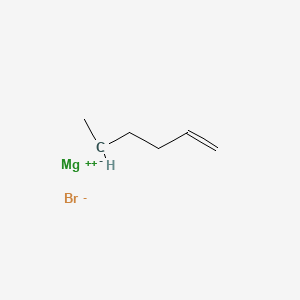
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)
